molecular formula C9H5N3 B13120510 6-Cinnolinecarbonitrile CAS No. 318276-75-4

6-Cinnolinecarbonitrile

Cat. No.: B13120510
CAS No.: 318276-75-4
M. Wt: 155.16 g/mol
InChI Key: QVZFZRFRHYQCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnoline-6-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing bicyclic compounds that have significant pharmacological and chemical importance. The structure of cinnoline-6-carbonitrile consists of a cinnoline ring with a cyano group (-CN) attached to the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 3-bromo-4(1H)-cinnoline with copper(I) cyanide in pyridine, yielding 1,4-dihydro-4-oxocinnoline-3-carbonitrile. This intermediate is then converted into 4-chlorocinnoline-3-carbonitrile by treatment with phosphoryl chloride. The final step involves catalytic hydrogenation of the chloro-compound in the presence of a base to produce cinnoline-6-carbonitrile .

Another method involves the microwave-assisted one-pot green synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin microcapsules. This method uses ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and 1-nitro-2-phenylethylene in the presence of piperidine as a base at 100°C for 20 minutes .

Industrial Production Methods

Industrial production methods for cinnoline-6-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cinnoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Catalytic hydrogenation can reduce cinnoline-6-carbonitrile to form other compounds.

    Substitution: The cyano group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinnoline-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cinnoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, certain cinnoline derivatives act as human neutrophil elastase inhibitors, exhibiting reversible competitive inhibition. This activity is attributed to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .

Comparison with Similar Compounds

Cinnoline-6-carbonitrile can be compared with other similar compounds, such as quinoxalines and quinazolines. These compounds share a similar bicyclic structure with two nitrogen atoms in the ring. cinnoline-6-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group at the sixth position .

List of Similar Compounds

Properties

CAS No.

318276-75-4

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

cinnoline-6-carbonitrile

InChI

InChI=1S/C9H5N3/c10-6-7-1-2-9-8(5-7)3-4-11-12-9/h1-5H

InChI Key

QVZFZRFRHYQCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.